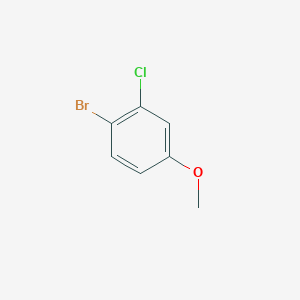

4-Bromo-3-chloroanisole

描述

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and chemical databases, 4-bromo-3-chloroanisole is systematically identified to avoid ambiguity. The nomenclature and various identifiers for this compound are crucial for accurate communication and information retrieval in research.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-2-chloro-4-methoxybenzene . nih.gov This name precisely describes the arrangement of the substituents on the benzene (B151609) ring. Other synonyms frequently encountered in chemical literature and supplier catalogs include 3-Chloro-4-bromoanisole and 4-Bromo-3-chlorophenyl methyl ether. cymitquimica.com

For database searching and chemical inventory management, the Chemical Abstracts Service (CAS) has assigned the number 50638-46-5 to this compound. nih.gova2bchem.comcalpaclab.comchemicalbook.comavantorsciences.comglpbio.com This unique identifier is universally recognized and essential for pinpointing this specific chemical entity.

The molecular and structural identity of this compound is further defined by its chemical formula and various structural representations. The empirical formula is C₇H₆BrClO, and it has a molecular weight of approximately 221.48 g/mol . cymitquimica.com Structural information is concisely represented by the Simplified Molecular Input Line Entry System (SMILES) string, which is COc1ccc(Br)c(Cl)c1, and the International Chemical Identifier (InChI), InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3. cymitquimica.comfluorochem.co.uk These machine-readable formats are fundamental in cheminformatics and computational chemistry.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 1-bromo-2-chloro-4-methoxybenzene nih.gov |

| CAS Number | 50638-46-5 nih.gova2bchem.comcalpaclab.comchemicalbook.comavantorsciences.comglpbio.com |

| Molecular Formula | C₇H₆BrClO cymitquimica.comcalpaclab.comfluorochem.co.uk |

| Molecular Weight | 221.48 g/mol cymitquimica.com |

| SMILES | COc1ccc(Br)c(Cl)c1 cymitquimica.com |

| InChI | InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 cymitquimica.comfluorochem.co.uk |

| InChIKey | SUFFQYRWSRMBQC-UHFFFAOYSA-N cymitquimica.comfluorochem.co.uk |

| Physical Form | Solid or clear, colorless liquid cymitquimica.com |

Historical Perspectives of Related Halogenated Anisoles in Chemical Literature

The study of halogenated anisoles, a class of compounds to which this compound belongs, has a rich history intertwined with the development of synthetic organic chemistry and the investigation of environmental and biologically active compounds. Anisole (B1667542) itself, or methoxybenzene, is a simple ether that undergoes electrophilic aromatic substitution reactions, making it a foundational substrate for creating a wide array of substituted derivatives. wikipedia.org The introduction of halogen atoms to the anisole ring significantly modifies its chemical reactivity and physical properties.

Historically, the synthesis of halogenated aromatic compounds has been a fundamental area of research. acs.org Methods for the selective introduction of halogens onto an aromatic ring have been the subject of extensive investigation, evolving from harsh conditions to milder and more selective reagents like N-halosuccinimides. mdpi.com The reactivity of the anisole ring is influenced by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. wikipedia.org

Halogenated anisoles have been identified in various environmental contexts. For instance, chlorinated and brominated anisoles have been detected as trace contaminants in water and are known to impart "earthy-musty" off-flavors. researchgate.netlboro.ac.uk Research into these compounds has often been driven by the need to understand their sources, environmental fate, and analytical detection methods. magtech.com.cnnih.govvliz.be Some chloroanisoles are considered to be of anthropogenic origin, arising from the microbial methylation of chlorophenols used as fungicides and wood preservatives. vliz.be Brominated anisoles, on the other hand, are often associated with natural production by marine organisms, though they can also be formed as disinfection byproducts. nih.govvliz.be

The presence of multiple, different halogen substituents, as seen in this compound, presents unique synthetic challenges and offers opportunities for selective chemical transformations, which is a key interest in modern organic synthesis.

Significance of this compound as a Research Target

The significance of this compound in a research context stems primarily from its role as a versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents, along with the influence of the methoxy group, allows for a range of selective chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

In medicinal chemistry, the incorporation of halogen atoms is a common strategy to modulate the biological activity and pharmacokinetic properties of drug candidates. acs.org Polysubstituted aromatic scaffolds are central to the design of new therapeutic agents. nottingham.ac.ukscispace.com While specific applications of this compound are not extensively detailed in publicly available literature, related halogenated anisoles and phenols serve as precursors in the synthesis of a variety of biologically active compounds. chemimpex.com The distinct electronic and steric environment of this compound makes it a candidate for the development of novel compounds with potential pharmaceutical applications.

In the agrochemical industry, halogenated aromatic compounds are crucial components of many pesticides and herbicides. chemimpex.comresearchgate.net The specific halogenation pattern can influence the efficacy and selectivity of the active ingredients. The structure of this compound makes it a potential precursor for new agrochemical products.

Furthermore, the study of compounds like this compound contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms, regioselectivity in aromatic substitution, and the properties of halogenated organic molecules. It is listed as a research chemical by various suppliers, indicating its use in early-stage discovery research. a2bchem.com

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFFQYRWSRMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373596 | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-46-5 | |

| Record name | 1-Bromo-2-chloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 4-Bromo-3-chloroanisole

The strategic introduction of bromine and chlorine atoms onto an anisole (B1667542) framework requires careful control of regioselectivity. Modern synthetic chemistry offers a variety of powerful tools to achieve this with high precision.

The methoxy (B1213986) group of an anisole ring is an ortho-, para-directing group in electrophilic aromatic substitution. To synthesize this compound, direct halogenation of 3-chloroanisole (B146291) is a common approach. The directing effects of the methoxy and chloro substituents guide the incoming electrophile. The methoxy group strongly activates the positions ortho and para to it, while the chlorine atom is a deactivating group but also directs ortho and para. In 3-chloroanisole, the position para to the methoxy group (C4) is the most activated and sterically accessible site for electrophilic attack, leading to the desired this compound.

Recent advancements have focused on achieving high regioselectivity through catalyst and reagent control. For instance, the use of N-halosuccinimides (NXS) in conjunction with various catalysts has proven effective for the selective halogenation of aromatic compounds. researchgate.netresearchgate.net Iron(III) triflimide, for example, can activate N-chlorosuccinimide for the regioselective chlorination of activated arenes like anisole derivatives. acs.orgsci-hub.se Similarly, tandem iron(III)-catalyzed processes allow for the sequential and regioselective introduction of different halogens. acs.orgsci-hub.se

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| Iron(III) chloride/NCS | Anisole | 4-Chloroanisole (B146269) | 92% | acs.orgsci-hub.se |

| Iron(III) chloride/NBS then NCS | Anisole | 2-Bromo-4-chloroanisole (B57475) | 81% | acs.orgsci-hub.se |

An alternative to direct halogenation is the synthesis from appropriately substituted precursors. For example, a nitrobenzene (B124822) derivative can be a versatile starting material. A one-step synthesis of 3-chloroanisole from 3-chloronitrobenzene can be achieved through nucleophilic aromatic substitution of the nitro group with sodium methoxide (B1231860), often facilitated by a phase-transfer catalyst. researchgate.net Subsequent bromination of the resulting 3-chloroanisole would yield the target compound.

Another precursor-based approach involves starting with a phenol (B47542). For instance, 2-chloro-4-nitrophenol (B164951) can be synthesized from 4-nitrophenol. acs.orgsci-hub.se This intermediate could then potentially be converted to this compound through a series of reactions including reduction of the nitro group, diazotization, Sandmeyer reaction to introduce the bromine, and finally methylation of the phenol.

| Precursor | Reagents | Intermediate/Product | Yield | Reference |

| 4-Nitrophenol | Iron(III) chloride/NCS | 2-Chloro-4-nitrophenol | 74% | acs.orgsci-hub.se |

| 3-Substituted Nitrobenzenes | Sodium Methoxide/PTC | 3-Substituted Anisoles | >80% | researchgate.net |

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives for various transformations, including halogenation. Hydrogen-bond donor (HBD) organocatalysts can activate electrophiles, facilitating asymmetric nucleophilic aromatic substitution reactions. nih.gov While not specifically detailed for this compound, the principles of organocatalytic halogenation are applicable. For example, mild and selective organocatalytic iodination of activated aromatic compounds has been demonstrated. nsf.gov These methods often rely on the activation of N-halosuccinimides or other halogen sources by an organocatalyst, enhancing their electrophilicity and controlling the regioselectivity of the reaction.

Transition-metal catalysis provides highly efficient and selective methods for the formation of carbon-halogen bonds. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. mit.eduuwindsor.ca While often employed for C-C, C-N, and C-O bond formation, palladium catalysis can also be relevant in the synthesis of haloarenes. acs.orgnih.govresearchgate.net For instance, palladium-catalyzed borylation of aryl chlorides can be a step towards further functionalization. nih.gov A sequence involving palladium-catalyzed introduction of one halogen followed by another transformation could be envisaged.

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for halogenation reactions. mdpi.comdntb.gov.ua Copper(II) salts can catalyze the oxybromination of phenols and anilines with high selectivity. mdpi.com A notable strategy involves a two-step sequence of electrophilic halogenation followed by a copper-catalyzed arylation, allowing for regioselective C-H bond functionalization. nih.gov Copper(I)-catalyzed N-arylation reactions have been demonstrated using 2-bromo-4-chloroanisole as a substrate, highlighting the utility of copper catalysis in functionalizing such molecules. acs.org Visible light-mediated copper-catalyzed chlorination of alkenes and decarboxylative halogenation of aromatic carboxylic acids have also been developed, showcasing the expanding scope of copper catalysis. rsc.org

| Metal Catalyst | Reactants | Product Type | Reference |

| Palladium | Aryl chlorides, boronic acids | Biaryls | nih.gov |

| Copper(I) | 2-Bromo-4-chloroanisole, sulfonamide | N-arylated product | acs.org |

| Copper(II) | Phenols, LiBr | Brominated phenols | mdpi.com |

Organocatalytic Approaches to Halogenation

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of this compound primarily involves electrophilic aromatic substitution.

The classical mechanism for electrophilic aromatic substitution (EAS) involves a two-step process. longdom.orgacs.orgminia.edu.egmasterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. minia.edu.egmasterorganicchemistry.com

In the bromination of 3-chloroanisole, the electrophile is typically Br+, generated from Br2 and a Lewis acid catalyst, or from a source like N-bromosuccinimide. The methoxy group (-OCH3) is a strong activating group and directs the incoming electrophile to the ortho and para positions. The chlorine atom (-Cl) is a deactivating group but also an ortho-, para-director. The directing effects of these two substituents are additive in guiding the electrophile to the C4 position (para to the methoxy group and ortho to the chloro group).

Recent studies have challenged the universality of the arenium ion intermediate in all EAS reactions. longdom.orgacs.org For some halogenations, particularly in the absence of a strong Lewis acid catalyst, a concerted mechanism involving a single transition state may be operative. acs.org Furthermore, addition-elimination pathways can sometimes compete with direct substitution. acs.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) represents a viable, albeit challenging, route to this compound. The SNAr mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov In the context of synthesizing this compound, a plausible pathway involves the methoxylation of a dihalobromobenzene precursor, such as 1-bromo-2,4-dichlorobenzene.

In this reaction, a methoxide source, typically sodium methoxide (NaOCH₃), acts as the nucleophile, displacing one of the chlorine atoms. The benzene (B151609) ring in haloanisoles is not strongly activated towards nucleophilic attack, as halogens are not powerful activating groups for this mechanism. Consequently, these reactions often necessitate forcing conditions, such as high temperatures, or the use of a catalyst to proceed efficiently. cdnsciencepub.com The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the carbon bearing a chlorine atom to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. thermofisher.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product. The regioselectivity of the substitution—i.e., which chlorine atom is replaced—is influenced by the electronic and steric environment of the substitution sites.

Radical-Mediated Halogenation Processes

Radical-mediated halogenation offers a more direct approach, typically starting from a monosubstituted or disubstituted anisole. A documented synthesis of this compound involves the chlorination of 4-bromoanisole (B123540). nih.gov This type of reaction is generally initiated by a radical initiator, which facilitates the homolytic cleavage of the halogenating agent. The mechanism proceeds through a classic radical chain reaction involving three key stages: initiation, propagation, and termination. rsc.org

Initiation: The process begins with the formation of a halogen radical from a source like N-chlorosuccinimide (NCS), often promoted by light or a chemical initiator.

Propagation: A chlorine radical abstracts a hydrogen atom from the aromatic ring of 4-bromoanisole, creating an aryl radical. This radical then reacts with another molecule of the chlorine source (e.g., NCS) to form this compound and a new radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The regioselectivity of radical halogenation on an aromatic ring is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. In the case of 4-bromoanisole, the position ortho to the methoxy group and meta to the bromo group (the C3 position) is a primary site for halogenation.

Influence of Catalysts and Reagents on Reaction Outcomes

The efficiency, selectivity, and yield of synthetic routes to this compound are critically dependent on the choice of catalysts and reagents.

In nucleophilic aromatic substitution reactions, catalysts are often essential to overcome the low reactivity of the aryl halide substrate. Copper-based catalysts, for instance, have been studied for the methoxylation of unactivated aryl bromides. chemicalbook.com The reactive species is believed to be a copper(I) complex that facilitates the substitution of the halide with the methoxide ion. Palladium-catalyzed cross-coupling reactions also offer a powerful method for C-O bond formation to create aryl ethers. numberanalytics.com

For halogenation reactions , the choice of halogenating agent and catalyst is crucial for controlling regioselectivity. While molecular chlorine (Cl₂) can be used, it is highly reactive and can lead to a mixture of products, including polychlorinated species. thermofisher.com Reagents like N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) offer a milder and more selective source of electrophilic or radical chlorine. nih.gov The reaction can be further controlled by catalysts. For example, iron(III) chloride has been used as a Lewis acid catalyst for the regioselective chlorination of activated arenes. oakwoodchemical.com More recently, organocatalysts, such as certain FDA-certified food dyes, have been shown to effectively catalyze the chlorination of arenes with high regioselectivity under visible light promotion. nih.gov

The table below summarizes the impact of selected reagents and catalysts on these synthetic pathways.

| Pathway | Reagent/Catalyst | Function | Outcome |

| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOCH₃) | Nucleophile | Introduces the methoxy group. |

| Copper(I) salts | Catalyst | Facilitates substitution on unactivated aryl halides. chemicalbook.com | |

| Palladium complexes | Catalyst | Catalyzes C-O cross-coupling for ether formation. numberanalytics.com | |

| Radical/Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | Chlorine Source | Provides a controlled source of chlorine for selective chlorination. nih.gov |

| Iron(III) Chloride (FeCl₃) | Lewis Acid Catalyst | Promotes regioselective electrophilic chlorination. oakwoodchemical.com | |

| Brilliant Blue FCF | Organocatalyst | Serves as a chlorine-transfer catalyst for chlorination. nih.gov |

Synthesis of Isomeric and Analogous Compounds

The synthesis and characterization of isomers are fundamental to understanding the chemical properties and challenges associated with this compound.

Differentiation of Isomers through Advanced Spectroscopic Techniques

Distinguishing this compound from its isomers, such as 2-bromo-4-chloroanisole, is readily achieved using modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon atom, resulting in distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra.

¹H NMR: For this compound, three aromatic protons are expected. The proton at C2 (between the -OCH₃ and -Cl) would likely appear as a doublet. The proton at C6 would be a doublet, split by the proton at C5. The proton at C5 would appear as a doublet of doublets, being coupled to both the C2 and C6 protons. The methoxy group protons would appear as a sharp singlet.

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum are characteristic of the specific isomer. The carbon attached to the methoxy group (C1) would be significantly downfield, while the carbons bonded to the halogens (C3 and C4) would also have characteristic shifts.

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern. All bromo-chloro-anisole isomers have the same molecular weight. However, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) creates a distinctive isotopic pattern for the molecular ion peak (M⁺), which is a hallmark of these compounds. nih.gov While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon electron ionization may differ based on the relative positions of the substituents, although these differences can sometimes be subtle.

The following table presents reported spectroscopic data for this compound, which can be used as a reference for its identification. nih.gov

| Technique | Data for this compound |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.50 (d, J = 2.4 Hz, 1H), 7.33 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.88 (s, 3H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 154.3, 132.7, 130.5, 123.6, 113.3, 112.5, 56.3 ppm. |

| Mass Spec. (EI) | m/z 224 (M+4), 222 (M+2), 220 (M⁺). |

By comparing the NMR spectra of an unknown sample to this reference data and that of other known isomers like 2-bromo-4-chloroanisole, an unambiguous structural assignment can be made. nih.govnist.gov

Synthetic Challenges and Solutions for Similar Halogenated Anisoles

The synthesis of specific isomers of halogenated anisoles is fraught with challenges, primarily centered on achieving regioselectivity. numberanalytics.com The directing effects of the methoxy group (ortho-, para-directing) and the halogens (ortho-, para-directing, but deactivating) can lead to mixtures of isomers during electrophilic substitution reactions. For example, direct halogenation of 3-chloroanisole could potentially yield several products, making the isolation of pure this compound difficult.

To overcome these challenges, chemists have developed sophisticated strategies:

Sequential Halogenation: A controlled, stepwise introduction of halogens can provide specific isomers that are inaccessible through direct routes. For instance, the synthesis of 2-bromo-4-chloroanisole can be achieved by first chlorinating anisole to get 4-chloroanisole, followed by a regioselective bromination at the ortho position relative to the methoxy group. oakwoodchemical.com

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to selectively deprotonate the ortho-position. wikipedia.orgorganic-chemistry.org The methoxy group of anisole can act as a DMG, interacting with an organolithium reagent to direct lithiation specifically to the C2 position. wikipedia.org Subsequent quenching with an electrophilic halogen source (e.g., C₂Cl₆ for chlorination or Br₂ for bromination) installs the halogen at the desired ortho-position with high selectivity. This method bypasses the statistical mixtures often seen in electrophilic substitution.

Use of Advanced Reagents: Modern synthetic chemistry has produced highly selective reagents. For example, specific aluminate bases have been shown to perform regioselective ortho-alumination of 4-halo-anisoles, which can then be quenched with an electrophile to introduce a second, different halogen at a specific adjacent position. researchgate.netrsc.org

These advanced methods provide precise control over the substitution pattern, enabling the targeted synthesis of complex polysubstituted molecules like this compound and its isomers. sioc-journal.cnnih.gov

Derivatization and Functionalization of 4 Bromo 3 Chloroanisole

Cross-Coupling Reactions and Their Mechanistic Insights

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-3-chloroanisole serves as an excellent substrate for these transformations. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature that can be exploited to achieve selective functionalization. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in common catalytic cycles, such as those involving palladium. acs.org

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds, typically coupling an organoboron compound with an organohalide. In the case of this compound, the reaction can be performed selectively at the more reactive C-Br bond. This selectivity allows for the introduction of an aryl or alkyl group at the 4-position while leaving the chlorine atom intact for potential subsequent transformations.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, which is the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C-Br site. acs.org Following this, transmetalation with the boronic acid derivative and subsequent reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net For instance, palladium complexes with electron-rich phosphine (B1218219) ligands are often effective for coupling aryl chlorides, but milder conditions can suffice for the more reactive aryl bromides. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table illustrates typical conditions, drawing parallels from reactions with related haloanisoles.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrate | Outcome |

| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | Aryl Chloride | Monoalkylation of polychlorinated aromatics. acs.org |

| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | Heteroaryl Halides | Effective for challenging couplings. nih.gov |

| [Pd₂(dba)₃] | Arylcalixarenyl Phosphine | tBuOK | Toluene | 4-Chloroanisole (B146269) | High conversion for a deactivated chloride. researchgate.net |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals and functional materials. researchgate.net For this compound, this reaction offers a pathway to introduce amine functionalities. Studies on the amination of 4-bromoanisole (B123540) and 4-chloroanisole with morpholine (B109124) demonstrate the differential reactivity of the two halogens. acs.orgqueensu.ca

Catalyst systems often consist of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like P(tBu)₃ or XPhos. acs.orgacs.org The XPhos-based catalysts have been found to be superior for the cross-coupling of 4-chloroanisole, and surprisingly, can produce higher conversions with 4-chloroanisole than with 4-bromoanisole under certain conditions. acs.org However, in general, the greater reactivity of the C-Br bond allows for selective amination at the 4-position under carefully controlled conditions.

Table 2: Comparison of Palladium Catalyst Precursors for Buchwald-Hartwig Amination of Haloanisoles Data adapted from studies on the amination of 4-bromoanisole and 4-chloroanisole with morpholine. acs.org

| Catalyst Precursor | Ligand | Substrate | Reactivity Comparison |

| Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | PBuᵗ₃ | 4-Bromoanisole | Generally more effective than conventional precursors. acs.org |

| Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | PBuᵗ₃ | 4-Chloroanisole | Less reactive than the bromo-analogue with this ligand. acs.org |

| Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | XPhos | 4-Bromoanisole | Comparable to PBuᵗ₃-based systems. acs.org |

| Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) | XPhos | 4-Chloroanisole | Superior to PBuᵗ₃-based systems; higher conversion than with 4-bromoanisole. acs.org |

Beyond the Suzuki and Buchwald-Hartwig reactions, other transition metal-catalyzed couplings can be applied to this compound. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a notable example. Research on the related isomer, 2-bromo-4-chloroanisole (B57475), has shown it to be a good substrate for copper(I)-catalyzed N-arylation reactions. sci-hub.se For example, it can be coupled with sulfonamides to produce compounds with potential biological activity. sci-hub.se This suggests that this compound could similarly undergo selective N-arylation at the more labile bromine position.

Copper-catalyzed C-O coupling reactions are also feasible, allowing for the synthesis of diaryl ethers. While specific examples with this compound are not prevalent, the general methodology involves coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. The selective reaction at the C-Br bond would be anticipated under appropriate conditions.

Buchwald-Hartwig Amination Reactions

Nucleophilic Substitution Reactions on the Halogenated Anisole (B1667542) Core

Nucleophilic aromatic substitution (SNAr) offers another, albeit more challenging, route to functionalize this compound. This type of reaction involves the displacement of a halide by a nucleophile.

Direct nucleophilic displacement of the bromine and chlorine atoms in this compound is difficult. smolecule.com The SNAr mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the halogen). msu.edu These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. In this compound, the methoxy (B1213986) group is electron-donating, which deactivates the ring toward nucleophilic attack.

However, under harsh reaction conditions, such as high temperatures and the use of very strong bases (e.g., sodium amide), nucleophilic substitution on unactivated aryl halides can occur, sometimes via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. msu.edu In reactions where substitution does occur, the bromine atom is generally a better leaving group than the chlorine atom due to the weaker C-Br bond. In gas-phase reactions of haloanisole radical cations with dimethylamine, substitution of the bromine atom is observed. core.ac.uk

The substituents on the aromatic ring profoundly influence its reactivity.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it has the opposite effect in nucleophilic aromatic substitution, where it destabilizes the negatively charged intermediate, thus slowing down the reaction. msu.edu

Halogen Atoms (-Br, -Cl): Halogens are deactivating groups for electrophilic substitution due to their inductive electron withdrawal. In the context of SNAr, they act as the leaving group. The stability of the halide anion (I⁻ > Br⁻ > Cl⁻ > F⁻) and the strength of the carbon-halogen bond are key factors. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.

Reaction conditions play a critical role. For SNAr to proceed on an unactivated substrate like this compound, forcing conditions are typically required. These can include high temperatures, high pressures, and the use of highly reactive nucleophiles or strong bases. msu.edu The use of phase-transfer catalysts has been shown to facilitate nucleophilic aromatic substitution on some substituted nitrobenzenes to form anisoles, indicating that specialized conditions can promote otherwise difficult transformations. acs.orgresearchgate.net

Displacement of Bromine and Chlorine Atoms

Electrophilic Functionalization of the Aromatic Ring

The electron-rich nature of the anisole ring in this compound, primarily due to the methoxy group, facilitates electrophilic aromatic substitution reactions. The positions open for substitution are C2, C5, and C6. The directing effects of the existing substituents guide incoming electrophiles. The powerful ortho-, para-directing influence of the methoxy group primarily directs electrophiles to the positions ortho to it (C2 and C6), as the para position (C4) is already occupied by a bromine atom.

Research has demonstrated various electrophilic halogenation reactions. For instance, the chlorination of related haloanisoles can be achieved using reagents like N-chlorosuccinimide (NCS) often activated by a Lewis acid catalyst. Iron(III) chloride has been effectively used to catalyze the chlorination of activated arenes, showcasing a method for para-substitution. acs.org In a tandem halogenation process, anisole can first be chlorinated at the para-position and then brominated at an ortho-position, or vice-versa, to yield dihalogenated anisoles. acs.org For example, the chlorination of anisole followed by bromination can produce 2-bromo-4-chloroanisole. acs.org

Visible light-promoted chlorination offers another pathway for the synthesis of compounds like this compound itself from precursors. nih.gov Furthermore, photoredox catalysis has been explored for the C-H functionalization of substituted anisoles like 2-chloroanisole (B146271) and 3-bromoanisole, where functionalization occurs selectively at the position para to the methoxy group. nih.gov

The table below summarizes representative electrophilic halogenation reactions on anisole derivatives, illustrating typical conditions and outcomes that inform the potential functionalization of this compound.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Anisole | N-Chlorosuccinimide (NCS) | Iron(III) chloride, [BMIM]NTf₂, 60 °C | 4-Chloroanisole | 92% | acs.org |

| 4-Chloroanisole | N-Bromosuccinimide (NBS) | Iron(III) chloride, [BMIM]NTf₂, 40 °C | 2-Bromo-4-chloroanisole | 81% (from anisole in one pot) | acs.org |

| 3,5-Dichloroanisole | N-Bromosuccinimide (NBS), HCl | Acetone, 20 °C | 4-Bromo-3,5-dichloroanisole | 27% | nih.gov |

| 4-Bromo-3,5-dichloroanisole | HCl, H₂O₂ | Dichloromethane, 16 h | 4-Bromo-2,3,5-trichloroanisole | 60% | nih.gov |

Regioselective Modifications and Their Control

Controlling the position of new functional groups on the this compound ring is a key challenge in its derivatization. The inherent directing effects of the methoxy, bromo, and chloro substituents provide a foundational level of control. The methoxy group strongly favors substitution at the C2 and C6 positions. The halogen substituents also direct ortho and para, but their influence is weaker than the methoxy group. Therefore, electrophilic substitution is strongly biased towards the positions ortho to the methoxy group.

Advanced strategies have been developed to achieve high regioselectivity that might otherwise be difficult. One powerful method involves directed ortho-metalation. However, a more nuanced approach for haloanisoles is sequential ortho-alumination followed by electrophilic halogenation. rsc.org This technique allows for the precise introduction of different halogen atoms at specific vacant positions on the aromatic ring. For example, starting with a 4-halo-anisole, it is possible to introduce an iodine atom at one ortho position (C2) and then a different halogen, like bromine or chlorine, at the other ortho position (C6). rsc.org This level of control is achieved by forming an aluminate complex ortho to the methoxy group, which then directs the subsequent electrophilic attack. rsc.org

The choice of halogenating agent and catalyst system is also crucial for controlling regioselectivity. Iron(III)-catalyzed reactions, for example, have shown high regioselectivity for the para-chlorination of activated arenes. acs.org When the para position is blocked, as in this compound, this selectivity can be redirected to available ortho positions. The reaction conditions, such as temperature and solvent, can also be fine-tuned to favor one regioisomer over another. For instance, in the tandem iron(III)-catalyzed halogenation of anisole, the order of halogenation (chlorination then bromination, or vice-versa) can be controlled by adjusting the reaction temperature to selectively produce either 2-bromo-4-chloroanisole or 4-bromo-2-chloroanisole. acs.org

The table below details specific examples of regioselective modifications on haloanisole substrates, highlighting the methods used to control the position of the incoming electrophile.

| Substrate | Reagents & Conditions | Key Intermediate/Strategy | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | 1. THF, iBu₂AlH, TMP-H 2. I₂ | Directed ortho-alumination | 2-Iodo-4-bromoanisole | 86% | rsc.org |

| 2-Iodo-4-bromoanisole | 1. THF, iBu₂AlH, TMP-H 2. Sulfuryl chloride | Sequential ortho-alumination | 2-Iodo-4-bromo-6-chloroanisole | 89% | rsc.org |

| 4-Chloroanisole | 1. THF, iBu₂AlH, TMP-H 2. I₂ | Directed ortho-alumination | 2-Iodo-4-chloroanisole | Not specified | rsc.org |

| 2-Iodo-4-chloroanisole | 1. THF, iBu₂AlH, TMP-H 2. N-Bromosuccinimide | Sequential ortho-alumination | 2-Iodo-4-chloro-6-bromoanisole | 86% | rsc.org |

| Anisole | 1. NCS, FeCl₃, 60 °C 2. NBS, 40 °C | Tandem-catalyzed halogenation | 2-Bromo-4-chloroanisole | 81% | acs.org |

Advanced Spectroscopic and Computational Characterization in Research

Application of Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-Bromo-3-chloroanisole, ¹H and ¹³C NMR are the primary methods used to map the connectivity of atoms. However, research has highlighted a significant challenge in its characterization: the difficulty in distinguishing it from its isomer, 3-bromo-4-chloroanisole (B128993), using standard NMR techniques alone. nih.govrsc.orgresearchgate.net This difficulty arises from the similar electron-withdrawing effects of the halogen substituents, which results in very similar chemical shifts for the aromatic protons and carbons in both isomers. nih.govrsc.orgresearchgate.net

While specific, peer-reviewed ¹H and ¹³C NMR spectral data for this compound are not widely available in the public literature, the expected chemical shifts and coupling patterns can be predicted based on data for related compounds and general principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region and a singlet for the methoxy (B1213986) group protons.

Methoxy Group (–OCH₃): A sharp singlet, typically appearing around δ 3.8-3.9 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as a complex pattern of multiplets due to spin-spin coupling. Their chemical shifts are influenced by the anisotropic effect of the ring current and the electronic effects of the methoxy, bromo, and chloro substituents. The proton at C2 (ortho to both the chlorine and methoxy group) would likely be the most deshielded, appearing at the lowest field. The protons at C5 and C6 would show coupling to each other.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the substituents.

Methoxy Carbon (–OCH₃): Expected around δ 56 ppm.

Aromatic Carbons: The carbon attached to the oxygen (C1) will be the most deshielded of the ring carbons, appearing at a low field (e.g., >155 ppm). The carbons bonded to bromine (C4) and chlorine (C3) will also have characteristic shifts, generally lower than that of C1. The remaining CH carbons will appear at higher fields.

To overcome the challenge of isomeric ambiguity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC: Would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC: Would show correlations between protons and carbons over two or three bonds, which is critical for definitively assigning the positions of the substituents by correlating the methoxy protons to the C1 carbon and the aromatic protons to their neighboring carbons.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (OCH₃) | ~3.85 | s (singlet) | |

| ¹H (Aromatic) | ~6.8 - 7.5 | m (multiplet) | Three distinct signals expected |

| ¹³C (OCH₃) | ~56 | q (quartet, coupled) | Singlet in decoupled spectrum |

| ¹³C (C-Cl) | ~134 | s (singlet) | |

| ¹³C (C-Br) | ~115 | s (singlet) | |

| ¹³C (C-O) | ~158 | s (singlet) | |

| ¹³C (Aromatic CH) | ~112 - 130 | d (doublet, coupled) | Three distinct signals expected |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry Fragmentation Pathways and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₆BrClO), the molecular weight is approximately 221.48 g/mol . sigmaaldrich.com

The most characteristic feature in the mass spectrum of a compound containing bromine and chlorine is the unique isotopic pattern of the molecular ion peak (M⁺).

Chlorine Isotopes: Natural chlorine consists of two main isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.

Bromine Isotopes: Natural bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio.

Consequently, the molecular ion cluster for this compound will exhibit a distinctive pattern of four peaks:

M⁺: Containing ⁷⁹Br and ³⁵Cl

[M+2]⁺: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.

Under electron ionization (EI), the molecular ion undergoes fragmentation. uni-saarland.de While a specific, published fragmentation pathway for this compound is not available, likely fragmentation routes can be inferred from the analysis of related haloanisoles. core.ac.ukmiamioh.edu

Loss of a Methyl Radical (•CH₃): A common initial fragmentation for anisoles is the loss of the methyl group from the methoxy ether linkage, leading to a stable phenoxy-type cation. [M]⁺• → [M - 15]⁺ + •CH₃

Loss of a CO Group: The [M - 15]⁺ fragment can subsequently lose a molecule of carbon monoxide. [M - 15]⁺ → [M - 15 - 28]⁺ + CO

Loss of Halogen Atoms: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a chlorine or bromine radical. Due to the C-Br bond being weaker than the C-Cl bond, loss of •Br might be favored over loss of •Cl. [M]⁺• → [M - Br]⁺ + •Br [M]⁺• → [M - Cl]⁺ + •Cl

Loss of CH₂O: Another possible pathway involves the elimination of formaldehyde (B43269) from the molecular ion.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Identity | Notes |

| 220 | [M]⁺• | Molecular ion (⁷⁹Br, ³⁵Cl) |

| 222 | [M+2]⁺• | Isotopic peak |

| 224 | [M+4]⁺• | Isotopic peak |

| 205 | [M - CH₃]⁺ | Loss of a methyl radical |

| 141 | [M - Br]⁺ | Loss of a bromine radical |

| 185 | [M - Cl]⁺ | Loss of a chlorine radical |

| 177 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Note: The m/z values shown are for the most abundant isotopes. Each fragment containing halogens will exhibit its own characteristic isotopic pattern.

Infrared and Raman Spectroscopy for Vibrational Analysis

While specific IR and Raman spectra for this compound are not readily found in the literature, the expected vibrational frequencies can be inferred from the known absorption regions of its constituent functional groups and data from similar substituted anisoles. nist.gov

Key Vibrational Modes for this compound:

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be found just below 3000 cm⁻¹, usually in the 2950-2850 cm⁻¹ range.

C=C Stretching: The aromatic ring itself has several characteristic stretching vibrations (ring breathing modes) that appear in the 1600-1400 cm⁻¹ region.

C-O Stretching: Anisoles show strong C-O stretching bands. The aryl-O stretching is expected around 1250 cm⁻¹, and the O-CH₃ stretching near 1030 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ region. Its exact position can be influenced by the substitution pattern on the ring.

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, usually in the 680-515 cm⁻¹ range.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending modes in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern of the benzene ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-halogen bonds, which may be weak in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. A significant challenge for the SCXRD analysis of this compound is that it exists as an oily liquid at room temperature, which makes the growth of suitable single crystals difficult. nih.govrsc.orgresearchgate.net

To overcome this limitation, a 2023 study reported a novel host-guest chemistry approach. nih.govrsc.orgresearchgate.net Researchers successfully co-crystallized this compound with a nonporous phosphorylated macrocyclic host molecule, cyclotrixylohydroquinoylene derivative CTX[P(O)Ph]. nih.govrsc.orgresearchgate.net The host molecule forms a rigid crystalline lattice that traps the oily guest molecule in an ordered arrangement, allowing for its structure to be determined with high precision by SCXRD. nih.govrsc.orgresearchgate.net

This host-guest system was particularly valuable because it allowed for the unambiguous differentiation between this compound and its isomer, 3-bromo-4-chloroanisole, a task that proved challenging by NMR spectroscopy alone. nih.govrsc.orgresearchgate.net The resulting crystal structure provides definitive proof of the substitution pattern, confirming the chlorine atom at position 3 and the bromine atom at position 4 relative to the methoxy group. The crystallographic data would include precise measurements of the C-Br and C-Cl bond lengths, the planarity of the benzene ring, and the conformation of the methoxy group relative to the ring.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or impossible to measure experimentally. For this compound, these methods can offer deep insights into its electronic structure, reactivity, and dynamic behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. ijert.orgijert.org Such calculations can predict geometries, vibrational frequencies, and electronic properties like molecular orbital energies and charge distributions.

For this compound, DFT calculations can elucidate several key aspects:

Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the dihedral angle of the methoxy group relative to the aromatic ring.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen, chlorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors that predict the most likely sites for electrophilic or nucleophilic attack, complementing the information from the MEP map.

While specific DFT studies on this compound are not prevalent, research on related substituted anisoles demonstrates the utility of these methods for understanding their properties. nih.govacs.org

Interactive Data Table: Predicted DFT-derived Properties

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Correlates with chemical stability |

| MEP | Negative potential on O, Cl, Br | Identifies sites for electrophilic interaction |

| Dipole Moment | Non-zero | Reflects the polar nature of the molecule |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. halo.sciencenih.govacs.org An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the molecule's dynamic behavior.

For a semi-flexible molecule like this compound, MD simulations can be used to explore:

Conformational Flexibility: The primary conformational freedom in this compound is the rotation of the methoxy group around the C-O bond. MD simulations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can provide detailed insights into solvation effects and how solvent molecules arrange around the solute.

Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as π-π stacking between aromatic rings and halogen bonding.

Currently, there are no specific published MD simulation studies focused solely on this compound. However, the methodology has been widely applied to other haloaromatic compounds to understand their behavior in condensed phases. halo.scienceacs.org Such studies would be valuable for predicting its physical properties and its interactions in complex chemical environments.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a vital tool in modern chemical research, offering insights into molecular structure and properties that can complement or precede experimental verification. For this compound and its isomers, computational analysis is particularly valuable, as the similar electron-withdrawing effects of halogen atoms can make distinguishing them by experimental Nuclear Magnetic Resonance (NMR) spectroscopy challenging. semanticscholar.orgrsc.org

Computational approaches, primarily Density Functional Theory (DFT), are widely employed to predict spectroscopic data for anisole (B1667542) and its derivatives. researchgate.net These methods are used to calculate minimum energy structures, potential energy barriers for internal rotations (such as the methoxy group), and ultimately, to predict spectroscopic parameters for ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy. researchgate.net For instance, DFT computations on anisole and its simpler chloro- and bromo-derivatives have been used to analyze rotational characteristics and intermolecular interactions, which influence the chemical shifts and relaxation times observed in NMR spectra. researchgate.net While specific, comprehensive predictive studies for this compound are not extensively detailed in published literature, the established methodologies applied to related compounds provide a clear framework for how such predictions would be conducted.

Research on substituted anisoles often involves comparing calculated shielding data with experimental values to refine the predictive models. cdnsciencepub.com Discrepancies between predicted and observed values, particularly for carbon atoms near multiple substituents, highlight the complex electronic and steric effects that computational models must accurately capture. cdnsciencepub.com

Table 1: Computational Methods Applied to Anisole Derivatives for Spectroscopic and Structural Prediction

| Computational Method | Application | Target Molecules (Examples) | Reference |

| Density Functional Theory (DFT) | Calculation of minimum energy structures, potential energy barriers, and rotational characteristics. | Anisole, 4-chloroanisole (B146269) | researchgate.net |

| B3LYP/6-311G* | Theoretical study of iodination reactions, including structure and energy calculations. | Anisole | pnas.org |

| (U)B3LYP/LANL2DZ | Optimization of geometries and evaluation of solvated cation energies for photodehalogenation studies. | Silylated and stannylated phenyl halides | rsc.org |

| M06-2x/Def2-tzvpp | Optimization of intermediates and transition state structures for aryne formation. | Chloroanisoles, Toluene, Anisole | rsc.org |

Modeling Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the complex mechanisms and transition states of reactions involving this compound and related substituted aromatics. Through methods like Density Functional Theory (DFT), researchers can map potential energy surfaces, identify intermediates, and calculate activation barriers for various reaction pathways.

Electrophilic Aromatic Substitution

A key area of investigation for anisole derivatives is electrophilic aromatic substitution (SEAr). Computational studies on the chlorination of anisole in nonpolar solvents have challenged the traditional two-stage SEAr mechanism that proceeds via an arenium ion (σ-complex) intermediate. pnas.orgpnas.org Instead, DFT calculations suggest that an alternative addition–elimination (AE) pathway is energetically favored. pnas.org This AE mechanism, which involves the initial addition of the electrophile across the aromatic ring followed by the elimination of HCl, better rationalizes the observed ortho and para product preference. pnas.org Furthermore, modeling indicates that even the direct substitution pathway proceeds concertedly through a single transition state rather than involving a stable Wheland-type intermediate. pnas.org The autocatalytic effect of the HCl byproduct has also been confirmed through HCl-augmented computational modeling. pnas.orgresearchgate.net

Table 2: Computed Transition State (TS) Energies for Competing Pathways in the Chlorination of Anisole

| Transition State / Pathway | Description | Relative Energy (kcal/mol) | Reference |

| TS3 | p-substitution (Concerted SEAr) | 22.56 | pnas.org |

| TS1 | o-substitution (Concerted SEAr) | 23.71 | pnas.org |

| TS4/TS5 | Addition (Addition-Elimination) | 22.08 (trans-addition) | pnas.org |

| TS9 | HCl Elimination (from p-adduct) | 7.43 | pnas.org |

| TS8 | HCl Elimination (from o-adduct) | 11.51 | researchgate.net |

Energies are from B2-PLYP+D3/6-311+G(2d,2p)//B3LYP/6-311+G(2d,2p) calculations in simulated CCl₄ solution.

Palladium-Catalyzed Cross-Coupling

The reactivity of the bromo and chloro substituents on the ring makes this compound a substrate for cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org Mechanistic studies in this area often involve modeling the catalyst's activation and catalytic cycle. Research on the amination of 4-bromoanisole (B123540) and 4-chloroanisole with morpholine (B109124) has explored the efficacy of different palladium catalyst precursors. acs.org Computational modeling can help rationalize why certain precursors are more effective at generating the active PdL₂ species required for the reaction to proceed efficiently. acs.org

Aryne Formation via Dehydrogenation

More recent research has focused on generating arynes from simple arenes through a net dehydrogenation process, a transformation applicable to chloroanisoles. rsc.org DFT calculations (using the M06-2x functional) have been employed to analyze the mechanisms of aryne formation from aryl "onium" salt intermediates. rsc.org These models reveal that the reaction pathway depends on the leaving group. For instance, aryne formation from aryl thianthrenium salts proceeds through a stable zwitterionic intermediate after a reversible deprotonation step. In contrast, the reaction from aryl(Mes)iodonium salts occurs via a single, concerted but asynchronous transition state where C-H and C-I bond cleavage occurs simultaneously. rsc.org This type of detailed mechanistic analysis is crucial for selecting the appropriate reagents and conditions to achieve desired synthetic outcomes. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

4-Bromo-3-chloroanisole is a fundamental building block in organic synthesis, enabling the construction of more complex aromatic structures. chemimpex.com Its utility is demonstrated in its participation in various cross-coupling reactions, where the bromine and chlorine atoms can be selectively replaced with other functional groups. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of an aryl or vinyl group at the 4-position while leaving the chlorine atom intact for subsequent transformations. acs.orgsci-hub.se This stepwise functionalization is a powerful strategy for the convergent synthesis of complex target molecules.

The compound's value is further highlighted in its use as a precursor for creating a variety of organic compounds. lookchem.comguidechem.com For example, it can be used in the synthesis of other substituted anisoles and aromatic compounds through reactions that target its halogenated sites. lookchem.com This adaptability makes it an essential component in the toolbox of synthetic organic chemists for creating novel molecular frameworks.

Precursor in Pharmaceutical and Agrochemical Development

The structural motif of this compound is found within a variety of biologically active molecules, making it a key precursor in the development of new pharmaceuticals and agrochemicals. chemimpex.com The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity.

This compound serves as a starting material for the synthesis of various biologically active scaffolds. chemimpex.com Its related analogue, 3-chloroanisole (B146291), is used as an intermediate in the production of pharmaceuticals like the nonsteroidal anti-inflammatory drug nimesulide (B1678887) and the antidepressant trazodone. nbinno.com Similarly, the strategic functionalization of this compound can lead to the creation of novel molecular skeletons with potential therapeutic applications. The ability to selectively manipulate the bromine and chlorine atoms allows for the introduction of diverse functionalities, leading to libraries of compounds for biological screening. chemimpex.com

In the agrochemical sector, halogenated aromatic compounds are crucial for developing new pesticides. For instance, 3-chloroanisole is a precursor for fungicides like fluazinam (B131798) and penconazole. nbinno.com The versatile reactivity of this compound allows for its incorporation into new agrochemical candidates, contributing to the development of more effective and targeted crop protection solutions. chemimpex.com

Research has indicated that derivatives of halogenated anisoles possess potential pharmacological activities. For example, 3-bromo-4-chloroanisole (B128993) is noted as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties. chemimpex.com The specific substitution pattern of this compound provides a template for designing new molecules that could interact with biological targets associated with pain and inflammation.

Synthesis of Biologically Active Scaffolds

Development of Advanced Materials with Electronic Properties

Beyond its applications in the life sciences, this compound is also being explored for its potential in materials science. Halogenated organic molecules can exhibit unique electronic properties, making them suitable for applications in advanced materials. The introduction of bromine and chlorine atoms can influence the electronic structure and intermolecular interactions of organic materials, which are critical for their performance in electronic devices. There is growing interest in using such compounds in the synthesis of materials for nanotechnology and other advanced applications. chemimpex.com

Catalysis and Ligand Development

In the field of catalysis, derivatives of this compound and related compounds play a role in the development of new ligands for transition metal catalysts. The electronic properties of the aromatic ring, influenced by the halogen and methoxy (B1213986) substituents, can be fine-tuned to modulate the activity and selectivity of a catalyst. For instance, phosphine (B1218219) ligands incorporating such substituted aryl groups can be synthesized and used in cross-coupling reactions. researchgate.net

The compound itself can also serve as a substrate in the development and optimization of new catalytic methods. Studies on the amination of aryl chlorides, for example, have utilized 4-chloroanisole (B146269) as a model substrate to test the efficacy of new catalyst systems, including those based on copper and palladium. acs.orgresearchgate.net These investigations are crucial for advancing the field of catalysis and enabling more efficient and sustainable chemical transformations.

Environmental Chemistry and Degradation Studies

Environmental Fate and Transport Mechanisms

The environmental distribution of 4-Bromo-3-chloroanisole is dictated by its partitioning between air, water, soil, and biota. Key parameters like the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc) are critical for predicting this behavior. A higher Kow value indicates a tendency to accumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment, while the Koc value specifically measures its mobility in soil. chemsafetypro.com

While specific experimentally determined values for this compound are scarce, a computed XLogP3 value, which serves as an estimate for the logarithm of the octanol-water partition coefficient (log Kow), is 3.4. researchgate.net This value suggests a moderate potential for bioaccumulation and adsorption to organic matter. Generally, the environmental fate of halogenated anisoles is considered similar to that of chlorobenzenes. researchgate.net These compounds are known to be pervasive in the atmosphere and can undergo long-range transport, indicating that this compound could be distributed far from its original source. rsc.org The volatility of halogenated anisoles, described by Henry's Law Constant, influences their transfer between water and air. diva-portal.org For instance, research on various bromoanisoles in the Baltic Sea has shown them to be relatively soluble and volatile, with a tendency for net volatilization from water to the atmosphere. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6BrClO | sigmaaldrich.com |

| Molecular Weight | 221.48 g/mol | sigmaaldrich.com |

| Computed log Kow (XLogP3) | 3.4 | researchgate.net |

Note: This table is interactive. Users can sort columns by clicking on the headers.

Degradation Pathways in Environmental Matrices

This compound can be degraded in the environment through several chemical and biological processes, including the removal of its halogen substituents (hydrodehalogenation), breakdown by light (photolysis), and transformation by microorganisms.

Hydrodehalogenation Studies

Hydrodehalogenation is a key degradation process for halogenated aromatic compounds. For mixed halogenated compounds like this compound, the sequence of halogen removal is significant. Studies on the catalytic hydrodehalogenation of bromochloroanisole isomers provide insight into this process. Research on the conversion of 3-bromo-4-chloroanisole (B128993), 3-bromo-5-chloroanisole, and 2-bromo-4-chloroanisole (B57475) to anisole (B1667542) revealed that the reaction proceeds exclusively through the corresponding chloroanisoles as intermediates. researchgate.net This indicates that the bromine atom is removed before the chlorine atom. The difference in dehalogenation behavior is attributed to factors like carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more susceptible to cleavage than the C-Cl bond. researchgate.net This suggests that the primary hydrodehalogenation product of this compound would be 3-chloroanisole (B146291).

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Halogenated aromatic compounds can undergo photolysis in the environment, particularly in aquatic systems and in the atmosphere. Studies on 4-chloroanisole (B146269) (4-ClA) have shown that it undergoes photoinduced decomposition in aqueous solutions when irradiated with UV light (λ = 253.7 nm), leading to the formation of various photoproducts. researchgate.net The presence of oxygen and other substances in the water can influence the reaction pathways. researchgate.net

Research on other bromoanisoles has also highlighted photodegradation as an important environmental removal process. rsc.org The atmospheric half-life of compounds like 2,4-dibromoanisole (B1585499) is influenced by photodegradation rates, which are dependent on factors such as temperature and sunlight intensity. rsc.org Given these findings, it is expected that this compound would also be susceptible to photolytic degradation, with the cleavage of the carbon-halogen bonds being a primary reaction step. The process would likely lead to the formation of less halogenated anisoles and eventually other aromatic compounds like phenols.

Bioremediation and Microbial Transformation

Microorganisms play a crucial role in the environmental degradation of many organic pollutants, including halogenated compounds. The process of bioremediation harnesses this microbial activity to clean up contaminated sites. While specific studies on the microbial degradation of this compound are not prevalent, the capabilities of certain microbial genera to degrade related compounds are well-documented.

Bacteria from the genus Rhodococcus are known for their remarkable ability to degrade a wide variety of xenobiotic compounds, including halogenated and nitro-substituted aromatic molecules. jmb.or.kr Strains of Rhodococcus have been shown to efficiently degrade chlorophenols, which are precursors to chloroanisoles. researchgate.net For example, Rhodococcus sp. CS 1 can degrade 4-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol (B1679276) with high efficiency. researchgate.net Furthermore, some bacteria, including Pseudomonas and Sphingomonas species, are known to be involved in the transformation of halophenols. nih.gov The broad metabolic diversity of these bacteria, particularly Rhodococcus, suggests they are strong candidates for the bioremediation of sites contaminated with this compound. jmb.or.krnih.gov The degradation pathway would likely involve initial dehalogenation steps followed by ring cleavage. nih.gov

Table 2: Microorganisms Involved in the Transformation of Related Halogenated Aromatic Compounds

| Microorganism Genus | Transformation Process | Compound(s) Transformed | Reference |

|---|---|---|---|

| Sphingomonas | O-methylation | Halophenols | nih.gov |

| Pseudomonas | O-methylation / Degradation | Halophenols / Chlorophenols | nih.govdntb.gov.ua |

| Rhodococcus | Degradation | Chlorophenols, other halogenated aromatics | jmb.or.krresearchgate.netmaxapress.com |

| Phialophora | O-methylation | Trichlorophenol | maxapress.com |

Note: This table is interactive. Users can sort columns by clicking on the headers.

Formation of Halogenated Anisoles as Environmental Contaminants

Halogenated anisoles, including this compound, are not typically produced in large industrial quantities but are often formed in the environment as transformation products of other chemicals. A primary formation pathway is the microbial O-methylation of corresponding halophenols. dntb.gov.uaetslabs.com Fungi and bacteria present in various environments, such as drinking water distribution systems, can convert halophenols into the corresponding haloanisoles, which are often associated with undesirable taste and odor in water. researchgate.netnih.gov For example, 2,4,6-trichlorophenol (B30397) (TCP) can be methylated by fungi like Penicillium and bacteria like Rhodococcus to form the potent odorant 2,4,6-trichloroanisole (B165457) (TCA). maxapress.cometslabs.com Therefore, the presence of 4-bromo-3-chlorophenol (B77146) in the environment could lead to the formation of this compound through similar microbial action.

Another significant formation pathway can occur during water treatment processes, particularly chlorination. When source water contains bromide ions (Br⁻), chlorination can oxidize bromide to hypobromous acid (HOBr). nih.govwhiterose.ac.uk This reactive bromine species can then react with naturally occurring organic matter, including anisole itself or phenolic compounds, through electrophilic aromatic substitution to form brominated and mixed chloro-bromo derivatives. mdpi.comnih.gov The formation of various brominated disinfection byproducts (Br-DBPs) has been observed in chlorinated saline sewage effluents, which are rich in bromide. nih.gov This indicates a potential pathway for the formation of this compound in water treatment plants if both its precursors (3-chlorophenol and bromide, or 4-bromophenol (B116583) and chloride) are present during disinfection.

Ecological Impact and Environmental Monitoring Research

The introduction of synthetic chemicals into the environment raises concerns about their potential ecological effects. This compound is classified as being toxic to aquatic life with long-lasting effects. dntb.gov.ua Specifically, it falls under the hazard classification of Aquatic Chronic 2, indicating its potential to cause long-term harm to aquatic ecosystems. sigmaaldrich.com

Given their potential for adverse effects and their characteristic musty or medicinal odors even at very low concentrations, the monitoring of halogenated anisoles in the environment, especially in drinking water, is important. researchgate.net Analytical methods have been developed for the sensitive detection of these compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used for their analysis. Methods such as solid-phase microextraction (SPME) followed by GC-MS allow for the detection of haloanisoles at nanogram-per-liter (ng/L) or parts-per-trillion (ppt) levels in water samples. researchgate.net This level of sensitivity is necessary as the odor threshold concentrations for many haloanisoles are extremely low. researchgate.net

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis of polysubstituted anisoles, including 4-bromo-3-chloroanisole. dntb.gov.uaijcrt.org Research is focused on developing environmentally friendly synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.com

One promising area is the use of alternative, eco-friendly solvents and catalysts. numberanalytics.comscirp.org For instance, studies have explored the use of 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, as a superior alternative to traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) for Grignard reactions, which are relevant to the synthesis of anisole (B1667542) derivatives. rsc.org The use of 2-MeTHF has been shown to suppress the formation of by-products in certain Grignard reactions. rsc.org

Furthermore, the development of one-pot synthesis protocols is a key aspect of green chemistry. These methods, which involve multiple reaction steps in a single reactor, avoid the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net For example, a one-step preparation of 3-substituted anisoles from nitrobenzenes has been developed using a phase-transfer catalyst in a nonpolar aprotic solvent. acs.orgresearchgate.net Another approach involves the use of organocatalysts, such as FDA-approved food dyes, for the chlorination of aromatic compounds, offering a metal-free and potentially more sustainable catalytic system. nih.govacs.org

The following table summarizes some green chemistry approaches relevant to the synthesis of substituted anisoles:

| Green Chemistry Approach | Description | Potential Benefits |

| Alternative Solvents | Utilizing solvents derived from renewable resources, such as 2-MeTHF. rsc.org | Reduced environmental impact, improved reaction efficiency. rsc.org |